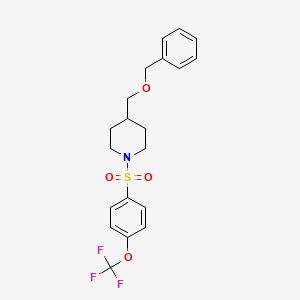

4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Description

4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a piperidine-derived compound featuring a benzyloxymethyl substituent at the 4-position and a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety at the 1-position. Piperidine-based compounds are frequently explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

4-(phenylmethoxymethyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO4S/c21-20(22,23)28-18-6-8-19(9-7-18)29(25,26)24-12-10-17(11-13-24)15-27-14-16-4-2-1-3-5-16/h1-9,17H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIKHYQOQREKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.

Attachment of the Trifluoromethoxy Phenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring with a trifluoromethoxy phenyl sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy methyl group can yield benzaldehyde or benzoic acid, while reduction of the sulfonyl group can yield the corresponding sulfide.

Scientific Research Applications

4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacokinetic profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine are compared below with related piperidine and heterocyclic derivatives:

Key Observations:

Substituent Effects: The trifluoromethoxy group is a common feature in several compounds (e.g., ), known to enhance metabolic stability and electronic effects. However, the benzyloxymethyl group in the target compound distinguishes it by increasing lipophilicity compared to analogs like MK19, which uses a butanone linker . Sulfonyl vs.

Synthetic Complexity :

- The target compound’s synthesis likely involves sequential functionalization of piperidine, similar to procedures in , where sulfonylation and etherification are critical. However, yields for multi-step syntheses (e.g., at 67%) suggest scalability challenges compared to intermediates with 100% yields .

Biological Relevance :

- Piperidine sulfonamides (e.g., ) are often designed as enzyme inhibitors (e.g., matrix metalloproteinases or MMPs). The target’s trifluoromethoxy group may improve binding affinity compared to chlorophenyl analogs due to enhanced electronegativity.

- Pyrrolidine analogs (e.g., 2-(4-(trifluoromethoxy)phenyl)pyrrolidine hydrochloride, ) exhibit structural similarity (0.83) but differ in ring size, which affects conformational flexibility and target engagement.

Physicochemical Properties :

Biological Activity

The compound 4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a piperidine core, which is known for its versatility in medicinal chemistry, and is modified with various functional groups that may enhance its biological interactions.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzyloxy Group : A benzyloxy substituent that may facilitate interactions with biological targets.

- Trifluoromethoxyphenyl Group : This moiety is expected to influence the compound's lipophilicity and binding affinity.

- Sulfonyl Group : Known for its ability to form covalent bonds with nucleophilic residues in proteins, potentially enhancing biological activity.

The biological activity of this compound is hypothesized to involve:

- Protein-Ligand Interactions : The benzyloxy group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form covalent bonds with nucleophilic amino acids, such as cysteine or serine .

- Receptor Modulation : Similar compounds have been shown to act as antagonists at dopamine receptors, particularly the D4 receptor, which is implicated in neuropsychiatric disorders .

Antagonistic Activity

Recent studies have indicated that piperidine derivatives can serve as selective antagonists for the D4 dopamine receptor. For instance, a related benzyloxypiperidine scaffold demonstrated significant antagonistic properties, exhibiting over 30-fold selectivity against other dopamine receptor subtypes . This suggests that the compound may possess similar properties, making it a candidate for further investigation in the context of neurological disorders.

Antiviral Properties

Research into structurally related piperidine compounds has revealed promising antiviral activities. For example, certain N-benzyl 4,4-disubstituted piperidines have been identified as inhibitors of the influenza virus H1N1. The mechanism involves interaction with the hemagglutinin fusion peptide, which is critical for viral entry into host cells . Given the structural similarities, it is plausible that our compound could exhibit antiviral properties as well.

In Vitro Studies

A study focusing on benzyloxypiperidine derivatives reported their efficacy as D4R antagonists through both in vitro and in vivo models. These compounds showed improved stability compared to previous analogs, suggesting that modifications like those present in our compound could enhance therapeutic potential .

Antiviral Activity Assessment

In a comparative study of antiviral agents against influenza A/H1N1, certain piperidine derivatives were evaluated for their cytotoxicity and antiviral efficacy. The results indicated that specific structural features were critical for maintaining activity. The presence of a benzyl group was essential for effective inhibition, highlighting a potential pathway for testing our target compound against similar viral strains .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Selectivity | Mechanism |

|---|---|---|---|

| Benzyloxypiperidine A | D4R Antagonist | >30-fold vs. D2/D3 | Protein-Ligand Interaction |

| N-benzyl 4,4-disubstituted piperidine | Influenza Virus Inhibitor | High | Fusion Peptide Interaction |

Table 2: Structure-Activity Relationship (SAR) Insights

| Structural Feature | Effect on Activity |

|---|---|

| Benzyloxy Group | Enhances binding affinity |

| Sulfonyl Group | Facilitates covalent interaction |

| Trifluoromethoxy | Increases lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.